Methyl(nonyl)amine hydrochloride

Description

Historical Context and Evolution of Research on Amine Salts

The study of amines and their salts dates back to the 19th century, with early chemists like Wurtz and Hofmann laying the groundwork for our understanding of these nitrogen-containing organic compounds. byjus.com Hofmann was the first to introduce the terms primary, secondary, and tertiary amines, a classification system that remains fundamental to their study. byjus.com Initially, research focused on the synthesis and basic reactivity of simple amines. The formation of amine salts, such as hydrochlorides, was recognized as a characteristic reaction of amines with mineral acids. youtube.com This salt formation proved to be a practical method for the purification and isolation of amines. youtube.com

Over the years, the focus of research has evolved from basic characterization to the strategic utilization of amine hydrochlorides in complex organic synthesis. The development of new analytical techniques and a deeper understanding of reaction mechanisms have allowed chemists to employ these salts in increasingly sophisticated ways.

Fundamental Chemical Principles Governing N-Alkylamine Hydrochloride Reactivity

The reactivity of N-alkylamine hydrochlorides is governed by the presence of the ammonium (B1175870) cation and the chloride anion. The nitrogen atom in the alkylammonium ion is quadricovalent and carries a positive charge. doubtnut.com This positive charge makes the attached protons acidic, allowing the salt to act as a proton donor in certain reactions.

The bond between the ammonium cation and the chloride anion is ionic. youtube.com This ionic nature is responsible for many of the characteristic physical properties of amine hydrochlorides, such as their crystalline structure and solubility in polar solvents. youtube.combyjus.com The reactivity of the salt is a balance between the properties of the cation, the anion, and the surrounding medium. For instance, in the presence of a strong base, the amine hydrochloride is readily converted back to the free amine. youtube.comyoutube.com

Significance of Amine Hydrochlorides as Precursors and Intermediates in Organic Synthesis

Amine hydrochlorides are highly valued in organic synthesis due to their stability, ease of handling, and specific reactivity. They serve as important precursors for the synthesis of a wide variety of organic molecules. chemicalbook.com For example, they are used in the synthesis of amides, which are crucial functional groups in many biologically active molecules and materials. researchgate.nettandfonline.com The conversion of amine hydrochlorides to amides can be achieved through reaction with orthoesters, representing a practical and high-yielding protocol. researchgate.nettandfonline.com

Furthermore, amine hydrochlorides have been employed as bifunctional reagents in novel chemical transformations. In certain copper-catalyzed reactions, both the amine and the chloride components of the salt participate in the formation of new chemical bonds, showcasing an efficient use of the reagent. rsc.org Their use as intermediates is also critical in the production of pharmaceuticals, where they can facilitate purification processes and serve as stable forms of active pharmaceutical ingredients. chemicalbook.comalkylamines.com

Current Research Trajectories and Identification of Key Knowledge Gaps in Amine Hydrochloride Chemistry

Current research in the field of amine hydrochloride chemistry is multifaceted. There is a strong focus on developing new, more efficient, and environmentally friendly synthetic methods that utilize amine hydrochlorides. researchgate.net This includes the development of novel catalytic systems for reactions involving these salts. rsc.org For instance, recent studies have explored the use of amine hydrochlorides in copper-catalyzed propargylic amination and in the synthesis of tertiary allylic amines. nih.gov

Another significant area of research is the investigation of the role of amine hydrochlorides in various chemical and biological processes. For example, their formation in refinery overheads is a critical factor in corrosion, prompting detailed studies of their thermodynamic properties. olisystems.com The directed evolution of enzymes for amine synthesis also represents a cutting-edge research direction where amine salts play a role. nih.gov

Despite the progress, key knowledge gaps remain. A deeper understanding of the precise mechanisms by which amine hydrochlorides participate in complex reaction cascades is still needed. researchgate.net The development of more selective and versatile catalytic systems for transformations involving amine hydrochlorides is an ongoing challenge. illinois.edu Furthermore, exploring the full potential of these salts in areas such as materials science and medicinal chemistry continues to be a fertile ground for future research. illinois.edugla.ac.uk

Methyl(nonyl)amine hydrochloride: A Case Study

This compound, with the chemical formula C10H24ClN, serves as a specific example of an N-alkylamine hydrochloride. cymitquimica.com It is the hydrochloride salt of N-methylnonylamine. nih.gov

| Property | Value | Source |

| Molecular Formula | C10H24ClN | cymitquimica.comnih.gov |

| Molecular Weight | 193.76 g/mol | cymitquimica.comsigmaaldrich.com |

| Melting Point | 180-181 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | Min. 95% | cymitquimica.com |

This compound is utilized in laboratory settings as a versatile small molecule scaffold. cymitquimica.com Its applications are primarily in chemical research and synthesis. cymitquimica.combiosynth.com

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its properties and reactivity can be inferred from the broader understanding of N-alkylamine hydrochlorides. Its structure, a secondary amine with a methyl and a nonyl group attached to the nitrogen, suggests it will undergo typical reactions of secondary amine hydrochlorides.

For instance, it would be expected to react with acylating agents to form the corresponding N-methyl-N-nonylamide. byjus.com It could also potentially serve as a precursor in the synthesis of more complex molecules, where the introduction of the methylnonylamino moiety is desired.

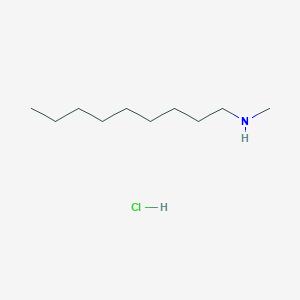

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylnonan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.ClH/c1-3-4-5-6-7-8-9-10-11-2;/h11H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYMRFOEPNGDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Nonyl Amine Hydrochloride

Direct Synthesis Approaches for Methyl(nonyl)amine Hydrochloride

The formation of the N-methyl-nonyl amine core can be achieved through several established synthetic routes, which are broadly applicable to the synthesis of N-alkyl amines. These methods are subsequently followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Alkylation-Based Synthetic Methodologies for N-Alkyl Amines

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for the synthesis of secondary amines. In the context of methyl(nonyl)amine, this would typically involve the reaction of nonylamine (B85610) with a methylating agent, such as methyl iodide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the primary amine attacks the electrophilic carbon of the methyl halide.

However, a significant challenge in this approach is the potential for over-alkylation. The secondary amine product, methyl(nonyl)amine, is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (dimethyl(nonyl)amine) and even a quaternary ammonium (B1175870) salt as byproducts. To favor mono-alkylation, reaction conditions must be carefully controlled, often employing a large excess of the primary amine.

A variation to circumvent the over-alkylation issue involves the use of N-trifluoroacetyl derivatives of the primary amine. N-monomethylation can be achieved in high yield by treating the N-trifluoroacetylnonylamine with methyl iodide under basic conditions. Subsequent hydrolysis of the trifluoroacetyl group affords the desired secondary amine.

| Reactants | Reagents | Product | Key Considerations |

| Nonylamine, Methyl Iodide | Base (e.g., K2CO3) | Methyl(nonyl)amine | Potential for over-alkylation to tertiary amine and quaternary ammonium salt. Use of excess primary amine can favor mono-alkylation. |

| N-Trifluoroacetylnonylamine, Methyl Iodide | Base | N-Methyl-N-trifluoroacetylnonylamine | High yield of mono-methylated product. Requires subsequent deprotection step. |

Carbonyl Reductive Amination Routes in Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines, offering greater control over the degree of alkylation compared to direct alkylation. This two-step, often one-pot, process involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine.

For the synthesis of methyl(nonyl)amine, two primary reductive amination strategies can be employed:

Reaction of Nonanal (B32974) with Methylamine (B109427): In this approach, nonanal is reacted with methylamine to form an N-methylnonylimine intermediate. This imine is then reduced in situ to yield methyl(nonyl)amine.

Reaction of Nonylamine with Formaldehyde (B43269): Alternatively, nonylamine can be reacted with formaldehyde to generate an N-nonylmethanimine intermediate, which is subsequently reduced to the target secondary amine.

A variety of reducing agents can be utilized for the reduction of the imine intermediate, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines. nrochemistry.comwikipedia.org This reaction utilizes an excess of formic acid and formaldehyde. nrochemistry.comwikipedia.org Formic acid serves as the reducing agent, transferring a hydride to the imine intermediate formed from the amine and formaldehyde. nrochemistry.comwikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds to completion to form the tertiary amine without the formation of quaternary ammonium salts. wikipedia.org To obtain the secondary amine, the stoichiometry of the reagents would need to be carefully controlled.

The Leuckart-Wallach reaction is another named reaction that falls under the umbrella of reductive amination. google.com It involves the reaction of a carbonyl compound with formic acid and an amine (or ammonia (B1221849) or formamide). google.com This method often requires high temperatures and may yield N-formyl derivatives as intermediates that require a subsequent hydrolysis step. google.com

| Carbonyl Compound | Amine | Reducing System | Product |

| Nonanal | Methylamine | NaBH₃CN or H₂/Catalyst | Methyl(nonyl)amine |

| Formaldehyde | Nonylamine | NaBH₃CN or H₂/Catalyst | Methyl(nonyl)amine |

| Formaldehyde | Nonylamine | HCOOH (Eschweiler-Clarke) | Predominantly Dimethyl(nonyl)amine (tertiary) |

| Nonanal | Formamide/HCOOH (Leuckart-Wallach) | Heat | N-formyl-methyl(nonyl)amine (intermediate) |

Hydroamination and Hydroaminoalkylation Protocols for Amine Derivatives

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as an alkene or alkyne. This atom-economical reaction provides a direct route to amines from readily available starting materials. The intermolecular hydroamination of a non-activated alkene like 1-nonene (B85954) with methylamine to produce methyl(nonyl)amine is a challenging transformation that typically requires a catalyst.

Various catalytic systems based on alkali metals, alkaline earth metals, lanthanides, and transition metals have been developed to facilitate this reaction. The regioselectivity of the addition is a key consideration, with catalysts being designed to favor either the Markovnikov or anti-Markovnikov product. For the synthesis of methyl(nonyl)amine from 1-nonene and methylamine, an anti-Markovnikov addition would be required.

Hydroaminoalkylation is a related process that involves the reaction of an alkene, an amine, and carbon monoxide and hydrogen (syngas) in the presence of a catalyst to produce a higher amine. This one-pot reaction combines hydroformylation of the alkene to an aldehyde, followed by in situ reductive amination.

| Alkene | Amine | Catalyst Type | Product |

| 1-Nonene | Methylamine | Transition Metal Complex (e.g., Rh, Ir, Pd) | Methyl(nonyl)amine |

Chemical Transformations and Functionalization Reactions Involving the Amine Moiety

The secondary amine functionality in methyl(nonyl)amine is a key site for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Quaternary Ammonium Derivatives and Their Synthetic Utility

Methyl(nonyl)amine, as a secondary amine, can be further alkylated to form tertiary amines and subsequently quaternary ammonium salts. The reaction with an excess of an alkylating agent, such as methyl iodide, in the presence of a base leads to the formation of the corresponding N,N-dimethylnonylammonium iodide. This process is often referred to as "exhaustive methylation."

Quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom bonded to four organic groups. This permanent positive charge makes them useful in a variety of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthetic utility of these derivatives stems from their ability to act as leaving groups in elimination reactions (e.g., the Hofmann elimination) and to undergo rearrangements.

A general procedure for the quaternization of a secondary amine involves reacting it with an excess of an alkyl halide, often in a polar solvent. The use of a mild base can help to neutralize the hydrohalic acid formed during the reaction.

| Starting Amine | Alkylating Agent | Product |

| Methyl(nonyl)amine | Methyl Iodide (excess) | N,N-Dimethyl-N-nonyl-N-methylammonium iodide |

| Methyl(nonyl)amine | Benzyl Bromide | N-Benzyl-N-methyl-N-nonylammonium bromide |

Aminomethylation Reactions Utilizing Methyl(nonyl)amine as a Substrate

Aminomethylation, most notably the Mannich reaction , is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone, aldehyde, or phenol), formaldehyde, and a primary or secondary amine. Methyl(nonyl)amine can serve as the secondary amine component in this reaction.

The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the reaction of methyl(nonyl)amine and formaldehyde. This iminium ion then reacts with the enol form of the active hydrogen compound to yield a β-amino carbonyl compound, known as a Mannich base.

Mannich bases are versatile synthetic intermediates. For instance, they can undergo elimination to form α,β-unsaturated carbonyl compounds or be reduced to form 1,3-amino alcohols. The specific products and their utility depend on the nature of the active hydrogen compound used in the reaction.

| Active Hydrogen Compound | Amine | Aldehyde | Product (Mannich Base) |

| Acetophenone | Methyl(nonyl)amine | Formaldehyde | 3-(Methyl(nonyl)amino)-1-phenylpropan-1-one |

| Cyclohexanone | Methyl(nonyl)amine | Formaldehyde | 2-((Methyl(nonyl)amino)methyl)cyclohexan-1-one |

| Phenol | Methyl(nonyl)amine | Formaldehyde | 2-((Methyl(nonyl)amino)methyl)phenol |

Mechanistic Investigations of Amine-Involving Reactions and Intermediates

The chemical behavior of secondary amines such as methyl(nonyl)amine is dictated by the nucleophilic nature of the nitrogen atom and the presence of a hydrogen atom on the nitrogen, which allows for further reactions. Mechanistic studies of reactions involving secondary amines provide insight into the formation of intermediates and the factors governing product distribution.

One pertinent transformation is the reaction of secondary amines with carbonyl compounds, such as aldehydes and ketones, to form enamines. nih.govgoogle.comchemguide.co.uk This acid-catalyzed reversible reaction is fundamental in C-C bond formation. The mechanism proceeds through several key steps:

Nucleophilic Attack: The secondary amine attacks the electrophilic carbonyl carbon to form a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate. researchgate.net

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Formation of the Iminium Ion: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and generating an iminium ion.

Deprotonation: A proton is abstracted from an adjacent carbon atom by a base (often a water molecule), leading to the formation of the C=C double bond of the enamine product. nih.govgoogle.com

The optimal pH for enamine formation is typically weakly acidic, around 4 to 5, as a high concentration of acid would protonate the reacting amine, rendering it non-nucleophilic. chemguide.co.uk

Another significant reaction pathway for secondary amines is N-dealkylation, an important metabolic process and a useful synthetic transformation. organic-chemistry.orgnih.gov This oxidative process involves the removal of an alkyl group from the nitrogen atom. The mechanism, particularly in biological systems catalyzed by enzymes like cytochrome P450, generally involves the hydroxylation of the α-carbon of the alkyl group attached to the nitrogen. This creates an unstable carbinolamine-like intermediate which then spontaneously decomposes to the dealkylated amine and a carbonyl compound (e.g., an aldehyde). organic-chemistry.org

Table 1: Mechanistic Steps in Enamine Formation from a Secondary Amine

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the secondary amine on the carbonyl carbon. | Zwitterionic tetrahedral intermediate |

| 2 | Intramolecular proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of water to form a resonance-stabilized cation. | Iminium ion |

| 5 | Deprotonation of the α-carbon to form the final product. | Enamine |

Sophisticated Purification and Isolation Methodologies in Amine Hydrochloride Synthesis

The purification of amine hydrochlorides, such as this compound, is critical to obtaining a product of high purity, free from starting materials, by-products, and other impurities. Several advanced and sophisticated methodologies are employed for this purpose.

One of the most common and effective methods for purifying solid crystalline compounds like amine hydrochlorides is recrystallization . The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures. For long-chain alkylamine hydrochlorides, a variety of organic solvents can be considered. The process generally involves dissolving the crude hydrochloride salt in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly. The pure crystals will precipitate out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration. researchgate.netvt.edu For amine hydrochlorides that are highly soluble in common alcohols like ethanol, alternative solvents such as 2-propanol, or the addition of a less polar co-solvent like diethyl ether to induce precipitation, can be effective. beilstein-journals.org

Chromatographic techniques are also powerful tools for the purification of amines and their salts. For the free amine, which is basic, standard silica (B1680970) gel chromatography can be challenging due to strong interactions with the acidic silica surface, leading to tailing and potential degradation. rsc.org To mitigate this, the mobile phase can be modified by adding a small amount of a competing base, such as triethylamine (B128534) or ammonia in methanol (B129727). rsc.org Alternatively, amine-functionalized silica can be used as the stationary phase, which minimizes the strong acid-base interactions and allows for efficient separation with simpler solvent systems like hexane/ethyl acetate (B1210297) gradients. rsc.org For the purification of the hydrochloride salt itself, which is often highly polar, reversed-phase chromatography can be employed. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, sometimes with a pH modifier.

A particularly efficient method for the purification of secondary amines that can be subsequently converted to their hydrochloride salts involves a sequence of trapping and deprotection without the need for chromatography. nih.gov In one such reported procedure for small secondary amines, the crude amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected amine. This derivative is typically less polar and can be more easily purified by extraction or simple filtration. Subsequent deprotection with a strong acid, such as 4M HCl in dioxane, cleanly removes the Boc group and simultaneously forms the desired pure hydrochloride salt, which often precipitates from the reaction mixture. nih.gov

Another innovative approach involves the use of trichloroacetic acid (TCA) to precipitate the amine from a solution containing impurities. The resulting trichloroacetate (B1195264) salt can be isolated, and upon gentle heating, the TCA decarboxylates to yield volatile chloroform (B151607) and carbon dioxide, liberating the pure free amine, which can then be converted to the hydrochloride salt.

Table 2: Comparison of Purification Techniques for Amine Hydrochlorides

| Technique | Principle | Typical Solvents/Reagents | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures. | Alcohols (e.g., ethanol, isopropanol), ethers, acetonitrile. beilstein-journals.org | Scalable, cost-effective, can yield high purity. | Requires a suitable solvent, potential for product loss in mother liquor. |

| Normal-Phase Chromatography (of free amine) | Adsorption chromatography on a polar stationary phase. | Hexane/ethyl acetate with triethylamine, or DCM/methanol with ammonia. rsc.org | High resolution, applicable to a wide range of compounds. | Can be slow, requires large solvent volumes, potential for compound degradation on silica. |

| Amine-Functionalized Chromatography (of free amine) | Chromatography on a modified, less acidic stationary phase. | Hexane/ethyl acetate gradient. rsc.org | Avoids issues with acidic silica, simpler solvent systems. | More expensive stationary phase. |

| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase and a polar mobile phase. | Water/acetonitrile or water/methanol, often with pH modifiers. | Good for polar compounds like salts, high resolution. | Can be expensive, requires specialized equipment (HPLC). |

| Chemical Derivatization and Deprotection | Conversion to an easily purifiable intermediate followed by regeneration of the pure salt. | Di-tert-butyl dicarbonate, HCl in dioxane. nih.gov | Avoids chromatography, can be very efficient for specific amines. | Adds extra chemical steps to the overall process. |

Sophisticated Analytical Methodologies for the Investigation of Methyl Nonyl Amine Hydrochloride and Its Derivatives

Chromatographic Techniques for Complex Mixture Separation and Analysis

Chromatography is indispensable for the isolation and quantification of amines from various matrices. Due to the chemical properties of amines—namely their basicity, polarity, and often low volatility—specialized methods are required to achieve efficient and reproducible separations.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of primary and secondary amines, though challenges such as poor retention on standard reversed-phase columns and the lack of a strong UV chromophore must be addressed. sielc.com Method development often focuses on two key areas: derivatization and chromatographic conditions.

Derivatization: To enhance detectability, particularly for UV or fluorescence detectors, pre-column or post-column derivatization is a common strategy. sigmaaldrich.com This process involves reacting the amine with a reagent to attach a chromophoric or fluorophoric tag. thermofisher.com Commonly used reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl), and 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su). thermofisher.comnih.govnih.gov For instance, a method using TMBB-Su for derivatization followed by separation on a C8 column has been developed for the simultaneous determination of primary and secondary aliphatic amines, achieving detection limits in the nanomolar range. nih.gov Another approach validated the use of salicylaldehyde (B1680747) for derivatizing primary amines in epoxy-amine adducts, enabling quantification with high UV sensitivity. chromatographyonline.com

Chromatographic Conditions: The retention behavior of amines is highly dependent on the stationary and mobile phases. Normal-phase HPLC using silica (B1680970), diol, or cyano stationary phases can be effective. nih.gov Peak tailing, a common issue caused by the interaction of basic amines with residual silanols on silica-based columns, can be minimized by adding volatile amine modifiers, such as 0.1% n-propylamine, to the mobile phase. sielc.comnih.gov For highly polar amines that are poorly retained on traditional C18 columns, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers a robust alternative. sielc.comhelixchrom.com A Primesep A mixed-mode column, for example, can successfully separate various aliphatic amines using a mobile phase containing trifluoroacetic acid with evaporative light scattering detection (ELSD). sielc.com

Table 1: HPLC Methodologies for Aliphatic Amine Analysis

| Technique | Stationary Phase | Mobile Phase / Additives | Derivatization Reagent | Detection | Reference |

|---|---|---|---|---|---|

| Normal-Phase HPLC | Diol, Cyano, Silica | Hexane/Methylene Chloride/Methanol (B129727) with 0.1% n-propylamine | None (for preparative) | UV | nih.gov |

| Reversed-Phase HPLC | C8 | Methanol/Tetrahydrofuran/HAc-NaAc Buffer | TMBB-Su | Fluorescence | nih.gov |

| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water Gradient | Salicylaldehyde | UV | chromatographyonline.com |

| Mixed-Mode HPLC | Primesep A | ACN/Water with Trifluoroacetic Acid | None | ELSD | sielc.com |

| Reversed-Phase HPLC | C18 | Borate (B1201080) Buffer/Acetonitrile/Methanol | o-phthalaldehyde (OPA) | Fluorescence | nih.gov |

Gas Chromatography (GC) Method Development for Volatile Amine Derivatives

Gas Chromatography (GC) is a powerful tool for analyzing volatile amines and their derivatives. researchgate.net However, the high polarity and basicity of underivatized aliphatic amines can lead to strong interactions with the stationary phase, resulting in poor peak shape and tailing. labrulez.comvt.edu

Column Deactivation and Selection: To overcome peak tailing, columns must be properly deactivated. A common and effective method is to treat the column support (e.g., Chromosorb P or W) with a methanolic solution of a base, such as potassium hydroxide (B78521) (KOH), before coating with the stationary phase. labrulez.comoup.comoup.com The percentage of KOH can be optimized to improve peak symmetry and retention times. oup.comoup.com Specialized columns, such as the Restek Rtx-Volatile Amine or those packed with porous polymers like Chromosorb 103, are specifically designed for amine analysis. labrulez.comnih.gov

Derivatization: To increase volatility and improve chromatographic performance, derivatization is frequently employed. researchgate.netvt.edu Primary and secondary amines can be converted into various derivatives, including carbamates, amides, or sulfonamides. researchgate.net For example, a sensitive method for determining short-chain aliphatic amines involves derivatization with pentafluorobenzoyl chloride (PFBOC), followed by GC-mass spectrometry (MS) analysis. researchgate.net Another approach uses propyl chloroformate as a derivatizing agent for aqueous samples, enabling reproducible quantification by GC with a flame ionization detector (FID). vt.edu

Headspace Analysis: For volatile amines, headspace injection coupled with GC (HS-GC) is an effective technique that avoids direct injection of non-volatile matrix components. This method has been successfully used for the simultaneous determination of volatile amines in various samples, using a specialized volatile amine column for separation and an MS detector for identification and quantification. nih.gov

Table 2: GC Methodologies for Aliphatic Amine Analysis

| Technique | Column | Deactivation/Key Feature | Derivatization Reagent | Detector | Reference |

|---|---|---|---|---|---|

| Packed Column GC | 20% Ucon Lubricant LB-550-X on Chromosorb P | Alkalized with 20% KOH | None | Hot-wire detector | oup.comoup.com |

| Capillary GC | ZB-5 (thick film) | Cold-On-Column inlet | Propyl chloroformate | FID / MS | vt.edu |

| HS-GC-MS | Restek Rtx-Volatile Amine | Headspace injection | None (derivatization-free) | MS | nih.gov |

| GC-MS | Not specified | - | Pentafluorobenzoyl chloride (PFBOC) | MS | researchgate.net |

Capillary Electrophoresis (CE) Applications in Aliphatic Amine Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for charged species like protonated amines. mdpi.com In its most common format, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio as they migrate through a buffer-filled capillary under the influence of an electric field. mdpi.com

CE is particularly useful for analyzing complex aqueous samples. For instance, CE methods have been optimized to analyze amines and amino acids in highly saline and acidic samples. nih.gov This involved the development of higher ionic strength borate buffers (pH ~9.5) to provide better buffering capacity and the addition of ethylenediaminetetraacetic acid (EDTA) to negate the interfering effects of divalent cations. nih.gov

Because simple aliphatic amines like methyl(nonyl)amine lack a native chromophore, detection can be challenging. This is overcome either by derivatization with a fluorescent tag, such as Pacific Blue or naphthalenedicarboxaldehyde (NDA), prior to analysis, or by using indirect UV detection. nih.govnih.gov In indirect UV detection, a UV-absorbing compound is added to the background electrolyte. The non-absorbing analyte displaces the chromophore as it passes the detector, resulting in a decrease in absorbance that allows for its quantification. horiba.com This technique enables the simultaneous analysis of both chromophore-containing and non-chromophore-containing analytes. horiba.com

Table 3: CE Methodologies for Aliphatic Amine Analysis

| CE Mode | Buffer System | Detection Strategy | Key Application/Optimization | Reference |

|---|---|---|---|---|

| CZE | 75 mM Borate buffer (pH 9.5) | Fluorescence (Pacific Blue labeling) | Analysis in saline/acidic samples with EDTA addition | nih.gov |

| CZE | Borate buffer | Fluorescence (NDA labeling for 1° amines) / ECL (for 2°/3° amines) | Dual detection scheme for mixed amine samples | nih.gov |

| CZE | Proprietary buffer (pH 12.0) | Indirect UV detection | Analysis of non-UV absorbing amino acids/amines | horiba.com |

Advanced Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopy provides invaluable information about the molecular structure and functional groups present in a compound. For methyl(nonyl)amine hydrochloride, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for structural confirmation and for observing chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. mdpi.comdtu.dk Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms within this compound can be determined. rsc.orgnih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of methyl(nonyl)amine, the protons on the carbon adjacent to the nitrogen are deshielded and typically appear in the 2.3–3.0 ppm region. libretexts.org The N-methyl group is particularly distinctive, resonating as a sharp singlet between 2.2 and 2.6 δ. pressbooks.pub The proton on the nitrogen atom (N-H) of a secondary amine generally appears as a broad signal between 0.5 and 5.0 ppm. libretexts.orgorgchemboulder.com Its exact chemical shift is concentration-dependent, and the signal can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orgpressbooks.pub

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons bonded to the electron-withdrawing nitrogen atom are deshielded and absorb further downfield compared to analogous carbons in an alkane. pressbooks.pub These carbons typically appear in the 30-65 ppm range. libretexts.orgtutorchase.com

Structural Confirmation: For a complex molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework. rsc.orgnih.gov For this compound, these techniques would confirm the attachment of the methyl and nonyl groups to the central nitrogen atom.

Table 4: Expected NMR Chemical Shifts (δ) for Methyl(nonyl)amine

| Nucleus | Group | Expected Chemical Shift (ppm) | Key Characteristics | Reference |

|---|---|---|---|---|

| ¹H | -NH - | 0.5 - 5.0 | Broad signal, exchanges with D₂O | libretexts.orgpressbooks.pub |

| ¹H | -N-CH₃ | 2.2 - 2.6 | Sharp singlet | pressbooks.pub |

| ¹H | -N-CH₂ -R | ~2.3 - 3.0 | Deshielded multiplet | libretexts.org |

| ¹³C | -N-C H₃ | 30 - 65 | Deshielded carbon | libretexts.orgtutorchase.com |

| ¹³C | -N-C H₂-R | 30 - 65 | Deshielded carbon | libretexts.orgtutorchase.com |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org It is particularly useful for distinguishing between primary, secondary, and tertiary amines and for confirming the formation of amine salts. pressbooks.pubtutorchase.com

Secondary Amine Absorptions: A secondary amine like methyl(nonyl)amine is characterized by a single, weak-to-medium N-H stretching absorption band in the region of 3350–3310 cm⁻¹. pressbooks.puborgchemboulder.com This distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretches), and tertiary amines, which show no bands in this region. orgchemboulder.com Other characteristic absorptions for secondary aliphatic amines include a C-N stretch between 1250–1020 cm⁻¹ and a broad N-H wagging vibration from 910–665 cm⁻¹. orgchemboulder.com

Hydrochloride Salt Absorptions: When the amine is converted to its hydrochloride salt (R₂NH₂⁺Cl⁻), the IR spectrum changes significantly. The characteristic N-H stretch disappears and is replaced by a very broad and strong absorption band for the N-H⁺ stretching vibration, which is often complex and can span from 3200 cm⁻¹ down to 2500 cm⁻¹. researchgate.net Additionally, a new band due to the NH₂⁺ deformation (bending) vibration appears in the 1620–1560 cm⁻¹ region, which is highly characteristic of secondary amine salts. researchgate.netcdnsciencepub.com Monitoring the disappearance of the N-H stretch and the appearance of the broad N-H⁺ stretch is an effective way to track the progress of salt formation.

Table 5: Characteristic IR Absorption Frequencies for Secondary Amines and their Hydrochloride Salts

| Vibration | Functional Group | Frequency Range (cm⁻¹) | Appearance | Reference |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Single, weak to medium band | pressbooks.puborgchemboulder.com |

| N-H⁺ Stretch | Secondary Amine Salt (R₂NH₂⁺) | 3200 - 2500 | Very broad, strong, complex bands | researchgate.net |

| N-H Bend | Primary Amine (for comparison) | 1650 - 1580 | Medium to strong | orgchemboulder.com |

| N-H₂⁺ Bend | Secondary Amine Salt (R₂NH₂⁺) | 1620 - 1560 | Characteristic band for salt | researchgate.netcdnsciencepub.com |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to weak | orgchemboulder.com |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, broad | orgchemboulder.com |

Mass Spectrometry (MS) in Fragmentation Studies, Derivatization Analysis, and Trace Detection

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of this compound and its derivatives. It provides detailed information on the molecular weight and composition of these compounds.

Fragmentation Studies: In mass spectrometry, the fragmentation of aliphatic amines like methyl(nonyl)amine is significantly influenced by the functional group. A common fragmentation pattern for aliphatic amines is the cleavage at the α-carbon-carbon bond, which is the bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, nitrogen-containing cation. For secondary amines such as methyl(nonyl)amine, the predominant fragmentation involves the loss of the larger alkyl group as a radical, leading to a stable iminium ion. The molecular ion peak for aliphatic amines is often weak or absent in the mass spectrum. miamioh.eduyoutube.com

A key characteristic for compounds with an odd number of nitrogen atoms, like methyl(nonyl)amine, is that they produce a molecular ion with an odd mass-to-charge (m/z) ratio. miamioh.edu The fragmentation of methylamine (B109427), a related primary amine, shows a base peak at m/z 30, resulting from the loss of a hydrogen atom. docbrown.info This α-cleavage is a diagnostic tool for identifying primary, secondary, and tertiary amines. libretexts.orgyoutube.com

Derivatization Analysis: To enhance the analytical performance for amines, derivatization is often employed. This chemical modification can improve chromatographic separation and detection sensitivity. Mass spectrometry is used to confirm the successful derivatization of the target amine. For instance, the derivatization of secondary amines with reagents like 2-naphthalenesulfonyl chloride (NSCl) has been confirmed by mass spectrometric data, which shows the addition of the derivatizing agent to the amine. nih.gov Similarly, derivatization with 9-fluorenylmethylchloroformate (FMOC) is a common strategy for analyzing primary and secondary amines, and MS is used to characterize the resulting derivatives. researchgate.netresearchgate.net

Trace Detection: Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is highly sensitive for detecting trace amounts of amines. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can significantly enhance the selectivity and sensitivity of the analysis, allowing for the quantification of analytes at very low concentrations. researchgate.netnih.gov For instance, a method involving derivatization with 1,2-naphthoquinone-4-sulfonate followed by LC-MS has been developed for the determination of biogenic amines in wine. researchgate.net Furthermore, techniques like chip two-dimensional LC coupled with triple-quadrupole mass spectrometry (LC-QQQ/MS) have demonstrated ultrasensitive quantification of trace amines. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. For amines like this compound, which may exhibit poor chromatographic behavior or low detector response, derivatization is a crucial step in many analytical methods.

Pre-column and Post-column Derivatization for Improved Detection and Separation in LC

In liquid chromatography (LC), derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com

Pre-column Derivatization: This is the more common approach and offers several advantages, including the ability to remove excess derivatizing reagent before analysis and the potential for greater reaction flexibility. thermofisher.com A variety of reagents are available for the pre-column derivatization of primary and secondary amines, such as:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. However, OPA does not react with secondary amines directly. actascientific.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

Dansyl chloride (DNS-Cl): Another common reagent that reacts with primary and secondary amines to yield fluorescent derivatives. actascientific.com

1,2-Naphthoquinone-4-sulfonate: This reagent has been used for the pre-column derivatization of biogenic amines for LC-MS analysis. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag): This reagent reacts with primary and secondary amines to produce derivatives with good reversed-phase chromatographic and mass spectrometric properties. acs.org

Pre-column derivatization can improve the retention of polar amines on reversed-phase columns and enhance detection sensitivity, especially for fluorescence or UV detection. thermofisher.com

Post-column Derivatization: This technique involves adding the derivatizing reagent to the column effluent after the analytes have been separated. actascientific.com This approach is useful when the derivatives are unstable or when the derivatization reaction is not compatible with the separation conditions. A classic example is the use of ninhydrin (B49086) for the post-column derivatization of amino acids, which reacts with primary amines to produce a colored compound. researchgate.net The primary advantage of post-column derivatization is that it avoids potential interference from the derivatizing reagent during the separation process. actascientific.com

| Derivatization Strategy | Reagent Example | Target Amines | Detection Method | Reference |

| Pre-column | o-Phthalaldehyde (OPA) | Primary | Fluorescence | actascientific.com |

| Pre-column | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | thermofisher.com |

| Pre-column | Dansyl chloride (DNS-Cl) | Primary & Secondary | Fluorescence | actascientific.com |

| Pre-column | 1,2-Naphthoquinone-4-sulfonate | Primary & Secondary | MS | researchgate.net |

| Pre-column | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) | Primary & Secondary | MS | acs.org |

| Post-column | Ninhydrin | Primary | UV-Vis | researchgate.net |

Derivatization for Chiral Separation and Enantiomeric Purity Assessment

The separation of enantiomers (chiral separation) is critical in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can have different pharmacological activities. libretexts.org For chiral amines, derivatization with a chiral derivatizing agent (CDA) is a common strategy to form diastereomers, which can then be separated on a non-chiral stationary phase. nih.gov

Several chiral derivatizing agents are used for the analysis of amines:

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with primary and secondary amines to form diastereomeric carbamates that can be separated by reversed-phase LC. nih.govacs.org

o-Phthalaldehyde (OPA) with a chiral thiol: By using a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), in combination with OPA, diastereomeric derivatives of primary amines can be formed and separated. nih.govresearchgate.net

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This reagent is widely used for the chiral separation of amino acids and can also be applied to other primary and secondary amines. researchgate.net

Heptafluorobutyl chloroformate and methylamine: This two-step derivatization has been used for the chiral GC-MS analysis of secondary amino acids. nih.gov

The enantiomeric purity, often expressed as enantiomeric excess (ee), can be determined by quantifying the peak areas of the separated diastereomers. mdpi.comnih.gov Chiral HPLC methods are frequently developed and validated for this purpose. mdpi.comyakhak.org In some cases, direct enantiomeric separation can be achieved using chiral stationary phases (CSPs) without the need for derivatization, although derivatization can still be employed to improve peak shape and detection. yakhak.orgnih.gov

| Chiral Derivatizing Agent | Analyte Type | Analytical Technique | Reference |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary and Secondary Amines | LC | nih.govacs.org |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amines | LC | nih.govresearchgate.net |

| Marfey's Reagent (FDAA) | Primary and Secondary Amines | LC | researchgate.net |

| Heptafluorobutyl chloroformate / Methylamine | Secondary Amino Acids | GC-MS | nih.gov |

Strategies for Enhanced Ionization Efficiency in Mass Spectrometry

The efficiency of ionization in mass spectrometry is a critical factor that influences the sensitivity of the analysis. nih.gov For amines, which are basic compounds, positive ion mode electrospray ionization (ESI) is typically used. pharmafocuseurope.com However, various strategies can be employed to enhance the ionization efficiency.

Derivatization: As discussed previously, derivatization can significantly improve the ionization efficiency of amines. By introducing a permanently charged group or a group that is easily ionizable, the signal intensity in the mass spectrometer can be substantially increased. For example, derivatization can increase the ionization efficiency of amino acids and biogenic amines by an average of 0.9 and up to 2-2.5 logIE units. nih.gov The addition of a trimethylaminoethyl (TMAE) group to an analyte has been shown to increase ionization efficiency and sensitivity in LC-MS/MS analysis. researchgate.net

Solvent and Mobile Phase Modification: The composition of the solvent and mobile phase can have a profound effect on ionization efficiency.

Addition of a make-up solvent: For samples in non-ESI-friendly solvents (e.g., low polarity solvents), the addition of a make-up solvent with more favorable properties (e.g., higher polarity) can enhance ionization. nih.govresearchgate.net

Use of additives: The addition of modifiers like formic acid or ammonium (B1175870) formate to the mobile phase can facilitate the formation of protonated molecules ([M+H]+) in positive ion mode, thereby improving the signal intensity for basic compounds like amines. mdpi.com

Ionization Source Optimization: The choice of ionization source and the optimization of its parameters are crucial.

Atmospheric Pressure Chemical Ionization (APCI): For less polar compounds that are not well-suited for ESI, APCI can be a better alternative. pharmafocuseurope.com

Source Parameter Optimization: Fine-tuning parameters such as capillary voltage, gas temperatures, and flow rates can significantly impact the efficiency of ion formation and transmission. nih.govmdpi.com

Environmental Behavior and Degradation Pathways of Amine Hydrochlorides

Occurrence and Distribution in Environmental Compartments

Amine hydrochlorides, including methyl(nonyl)amine hydrochloride, can be introduced into the environment through various industrial activities. nih.gov When released, their distribution across different environmental compartments—water, soil, and air—is governed by their physicochemical properties. nih.gov

Generally, amine hydrochlorides are salts formed from an amine and hydrochloric acid. wikipedia.org Many amine hydrochlorides exhibit high water solubility. nih.gov Consequently, if released into the environment, they are expected to partition primarily into the aqueous compartment. nih.govcanada.ca Their presence in the atmosphere is also possible, and due to their water solubility, they can be removed from the air by precipitation. nih.gov

While a smaller fraction is expected to sorb to soil or sediments, this can be influenced by various factors. nih.gov Long-chain alkylamines, for instance, have a strong affinity for negatively charged particulates, which can lead to their adsorption onto activated sludge in wastewater treatment plants and subsequent deposition in soils and sediments. oup.com The potential for sorption to soil can also be influenced by the charge of the amine. Cationic organic amines tend to exhibit greater sorption than their neutral counterparts. researchgate.net

The environmental distribution is also affected by industrial uses. For example, in the oil and gas industry and refining, neutralizing amines are used to control corrosion. olisystems.comresearchgate.net This can lead to the formation of amine hydrochloride salts, which may be present in wastewater discharges. olisystems.comresearchgate.net Similarly, their use as industrial preservatives in products like paints and coatings can lead to environmental release. epa.gov

Biodegradation Mechanisms in Aquatic and Terrestrial Systems

The biodegradation of amine hydrochlorides is a key process influencing their persistence in the environment. Many alkanolamines have been shown to be highly susceptible to biodegradation in soil, surface waters, and wastewater treatment plants. nih.gov

Aerobic Degradation Pathways of Amine-Based Compounds

Under aerobic conditions, the biodegradation of alkylamines can be initiated by the cleavage of the carbon-nitrogen bond. nih.gov This initial step can yield corresponding alkanals and ammonium (B1175870). nih.gov The alkanals are then further oxidized by alkanal dehydrogenase to fatty acids, which can subsequently enter metabolic pathways like β-oxidation for complete mineralization. oup.comnih.gov

The presence of other functional groups can influence the rate of biodegradation. For instance, hydroxyl groups in ethanolamines have a positive impact on their degradation. nih.gov Studies on various amines have shown that many are readily biodegradable under aerobic conditions, with half-lives that can range from a day to a couple of weeks, depending on environmental factors and acclimation periods. nih.govnih.gov

The aerobic oxidation of secondary amines can also be influenced by catalysts. For example, a bioinspired quinone catalyst system has been shown to efficiently facilitate the aerobic dehydrogenation of secondary amine substrates. nih.gov

Anaerobic Degradation Considerations for Alkylamines

In anaerobic environments, such as sediments and some biological treatment plants, the degradation of alkylamines is also possible. oup.com For instance, a denitrifying bacterium, Pseudomonas stutzeri, has been shown to be capable of the anaerobic degradation of long-chain alkylamines. oup.comnih.gov

The proposed pathway for anaerobic degradation in this bacterium also starts with the cleavage of the C-N bond to form alkanals, which are then oxidized to the corresponding fatty acids. oup.comnih.gov These fatty acids can then be completely mineralized under denitrifying conditions. oup.com The ability of microorganisms to use alkylamines as a sole source of carbon, energy, and nitrogen under anaerobic conditions is crucial for their removal from anoxic environments. oup.comnih.gov

Sorption and Adsorption Phenomena in Environmental Matrices

The interaction of amine hydrochlorides with environmental matrices like soil and sediment is largely governed by sorption and adsorption processes. The extent of this interaction depends on the properties of both the chemical and the environmental matrix.

Long-chain alkylamines exhibit a strong affinity for negatively charged surfaces, such as those found on particulates in water and soil. oup.com This is due to the ability of the amine group to become protonated, leading to a positive charge. oup.com This electrostatic attraction results in the adsorption of these compounds onto surfaces.

The form of the amine (cationic vs. neutral) plays a significant role in its sorption behavior. Cationic organic amines generally show greater sorption to soil than neutral amines. researchgate.net Furthermore, for amines in the same form, sorption tends to increase with increasing hydrophobicity. researchgate.net The presence of other organic compounds can also influence sorption. For example, the sorption of a nonpolar compound like phenanthrene (B1679779) can be enhanced in the presence of a cationic amine like n-hexylamine, which can provide additional hydrophobic sites on the sorbent surface. researchgate.net

Chemical Transformation Pathways and Environmental Persistence

Beyond biodegradation, chemical transformation pathways can also contribute to the alteration of amine hydrochlorides in the environment. In the atmosphere, amines are expected to react with photochemically generated hydroxyl radicals. nih.govrsc.org

The formation of stable salts, like amine hydrochlorides, can also influence their environmental behavior. In industrial settings, the formation of solid amine hydrochloride phases is a concern. olisystems.com In the environment, the partitioning and persistence of these compounds will be influenced by their salt form.

Role As a Chemical Intermediate and Reagent in Materials Science and Industrial Processes

Precursor in Polymer Synthesis and Modification

The utility of Methyl(nonyl)amine hydrochloride in polymer science stems from the reactivity of its secondary amine group. This functional group can participate in various polymerization and polymer modification reactions, allowing for the introduction of specific functionalities into a polymer backbone.

In polymer synthesis, secondary amines can act as chain transfer agents or as part of a co-monomer system. The presence of the long nonyl group is particularly significant as it can introduce hydrophobicity, improve solubility in nonpolar solvents, and act as an internal plasticizer, thereby modifying the mechanical and thermal properties of the resulting polymer.

Table 1: Potential Polymer Modification Applications for this compound

| Polymer Type | Reactive Group | Reaction with Amine | Resulting Functionality | Potential Application |

|---|---|---|---|---|

| Poly(glycidyl methacrylate) | Epoxide | Ring-opening | Hydroxy and tertiary amine | Coatings, adhesives |

| Poly(acrylates) | Acrylate | Michael addition | β-amino ester | Functional resins, dispersants |

Application in Solvent Extraction Systems for Acid Recovery and Separation

The lipophilic nature of the nonyl group combined with the basicity of the amine makes this compound and its free-base form, methyl(nonyl)amine, effective reagents in solvent extraction processes. These processes are used for the recovery and separation of acids or metal ions from aqueous solutions.

In a typical liquid-liquid extraction system, a solution of methyl(nonyl)amine in an immiscible organic solvent is contacted with an acidic aqueous phase. The amine acts as an extractant, reacting with the acid in the aqueous phase to form an ammonium (B1175870) salt which is soluble in the organic phase. This transfers the acid from the water to the organic solvent. The acid can then be recovered from the organic phase in a subsequent step, regenerating the amine for reuse. This is particularly relevant for the recovery of organic and inorganic acids from industrial waste streams.

Similarly, long-chain amines can be used to extract metal ions that form anionic complexes. The amine cation can form an ion pair with the anionic metal complex, facilitating its transfer into the organic phase. The efficiency of the extraction process is dependent on factors such as pH, the concentration of the amine, and the nature of the organic solvent. The separation of different methylamines from each other often involves complex distillation or extraction processes where the distinct properties of each amine are exploited. google.comgoogle.comgoogle.com

Table 2: Hypothetical Extraction Efficiency of an Acid using a Methyl(nonyl)amine-based Solvent System

| Aqueous Phase pH | Amine Concentration in Organic Phase (mol/L) | Contact Time (minutes) | Percentage of Acid Extracted (%) |

|---|---|---|---|

| 2.0 | 0.1 | 5 | 85 |

| 2.0 | 0.2 | 5 | 95 |

| 3.0 | 0.1 | 5 | 70 |

| 3.0 | 0.2 | 5 | 82 |

This data is illustrative and represents the expected trends in a solvent extraction system.

Participation in the Formation of Novel Chemical Building Blocks and Specialty Chemicals

This compound is considered a valuable chemical building block for the synthesis of more complex molecules and specialty chemicals. cymitquimica.com The secondary amine functionality is a key reactive site that can undergo a wide range of chemical transformations.

As a precursor, it can be used in N-alkylation, N-acylation, and condensation reactions to produce a variety of derivatives with tailored properties. For example, reaction with an acyl chloride would yield an N-methyl-N-nonyl amide, a class of compounds that can find use as surfactants, plasticizers, or lubricants. Reaction with aldehydes or ketones can lead to the formation of enamines, which are versatile intermediates in organic synthesis.

The combination of the reactive amine head and the long, non-polar tail makes it an ideal starting material for the synthesis of specialty surfactants and phase-transfer catalysts. The hydrochloride form can be easily converted to the free amine, which is often the more reactive species required for these syntheses. The versatility of this compound makes it a key component in the toolbox of synthetic chemists developing new materials and functional molecules. biosynth.comcymitquimica.comambeed.com

Table 3: Representative Reactions for the Synthesis of Specialty Chemicals from Methyl(nonyl)amine

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Acyl Halide | N-Acylation | N,N-disubstituted Amide |

| Alkyl Halide | N-Alkylation | Quaternary Ammonium Salt |

| Aldehyde/Ketone | Condensation | Enamine |

| Ethylene Oxide | Ethoxylation | Polyether Amine |

Future Research Directions and Emerging Trends in Amine Hydrochloride Chemistry

Advancements in Green Chemistry Principles for Sustainable Amine Synthesis

The synthesis of amines and their salts is undergoing a significant transformation, guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comopcw.org Traditional methods for synthesizing amines often involve hazardous reagents, multiple steps that generate significant waste, and high energy consumption. orgsyn.org Future research is focused on developing more sustainable pathways.

Key principles of green chemistry being actively explored for amine synthesis include:

Waste Prevention and Atom Economy : The core principle is to design syntheses that prevent waste generation from the outset. sigmaaldrich.comnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org For example, a reduction reaction using molecular hydrogen can have a 100% atom economy in principle, whereas using reagents like sodium borohydride (B1222165) results in a lower atom economy and inorganic waste. acs.org Future syntheses of compounds like Methyl(nonyl)amine hydrochloride will likely prioritize reactions with high atom economy.

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and energy requirements. ijesrr.org Biocatalysis, using enzymes, is a particularly promising area. mdpi.com Enzymes operate under mild conditions and can exhibit high specificity, which can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and the associated waste. acs.org Transaminases and imine reductases, for example, are being used to create chiral amines in more efficient and environmentally friendly ways. mdpi.com

Use of Renewable Feedstocks and Safer Solvents : Research is shifting towards using renewable starting materials instead of depleting fossil fuels. opcw.org Furthermore, the choice of solvent is critical, as solvents constitute a large portion of the waste in chemical processes. The development of reactions that can be performed in safer solvents, such as water or supercritical CO₂, or even in solvent-free conditions, is a major goal. opcw.org For instance, a greener synthesis of megazol, an antiparasitic drug, was developed using methanol (B129727) as a methylating agent instead of highly toxic alternatives like dimethyl sulfate. nih.gov

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The development of novel catalysts that can facilitate reactions under milder conditions is central to achieving this goal. ijesrr.org

A scalable and more environmentally friendly approach to synthesizing primary amines has been demonstrated via the three-component Petasis reaction, which reduces the excess of reagents needed compared to classical methods. nuph.edu.ua Such multicomponent reactions represent a promising direction for the sustainable synthesis of a wide range of amines.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

In the context of amine chemistry, AI and ML are being applied in several ways:

Predicting Reaction Outcomes : Algorithms can be trained on vast datasets of published chemical reactions to recognize patterns of reactivity. cam.ac.uk Researchers have developed models that can predict the products of complex organic reactions with over 90% accuracy, outperforming trained chemists. cam.ac.uk This "GPS for chemistry" can suggest viable synthetic pathways for target molecules, including complex amines. cam.ac.uk

Forecasting Molecular Properties and Reactivity : Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the chemical structure of amines with their physical and chemical properties. For example, ML models have been created to predict the oxidative degradation rate of various amines used in CO₂ capture processes. nih.govacs.org These models can accurately predict stability based on structural features like the presence of branched alkyl groups, allowing for the selection of more robust molecules without extensive experimental work. nih.govacs.org

Streamlining Synthesis and Experimentation : By predicting the selectivity and rate of reactions, AI can help chemists design more efficient experiments. chemeurope.com This is particularly useful for controlling outcomes in complex reactions where multiple products are possible. chemeurope.com This predictive power allows for more streamlined synthesis of valuable chemicals and can accelerate the discovery of novel compounds. chemeurope.com

| Application Area | AI/ML Approach | Key Findings/Capabilities | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Trained on millions of published reactions, treating reactants and products as different "languages" for translation. | Achieved >90% accuracy in predicting the correct product for unseen reactions, outperforming human chemists. Can suggest synthetic routes. | cam.ac.uk |

| Prediction of Amine Degradation | Development of QSPR models using multilinear regression and CatBoost machine learning. | Successfully predicted the oxidative degradation rates of 27 different amines based on their molecular structure with high accuracy (R² of 0.85). | nih.govacs.org |

| Controlling Reaction Selectivity | Utilizing AI to analyze molecular orbitals and steric factors. | Helps predict whether steric or orbital factors will dominate in determining reaction outcomes, aiding in the synthesis of specific isomers. | chemeurope.com |

Development of Novel Analytical Approaches for Complex Chemical Systems

The accurate detection and characterization of amines in complex mixtures, such as biological samples or environmental systems, remains a significant analytical challenge. This is often due to the presence of numerous isomers with similar physicochemical properties. acs.org Future research is focused on developing more sensitive and selective analytical methods.

Emerging analytical approaches include:

Advanced Mass Spectrometry Techniques : A novel strategy known as triplex stable isotope N-phosphoryl amino acids labeling (SIPAL) coupled with high-resolution tandem mass spectrometry has been developed to distinguish between constitutional and stereo-isomers of amine-containing metabolites. acs.org This method allows for the high-throughput screening and quantification of isomers, providing deeper insight into their biological roles and aiding in the discovery of new disease biomarkers. acs.org

Novel Sample Preparation Methods : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique. Its effectiveness can be enhanced by using novel sorbent materials. For instance, graphene oxide-supported QuEChERS extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to be effective for the trace-level analysis of pharmaceuticals, including amine-containing compounds, in wastewater. mdpi.com This approach improves recovery and minimizes matrix effects, leading to more accurate quantification. mdpi.com

Amine-Rich Nanomaterials as Sensors : Amine-rich carbon dots are being explored as novel nano-aminocatalytic platforms. units.it While their primary application has been in synthesis, their unique surface properties and ability to interact with other molecules suggest potential for development into selective sensors for detecting specific analytes in complex systems.

| Method | Principle | Application | Reference |

|---|---|---|---|

| SIPAL-MS/MS | Uses chiral phosphorus reagents with stable isotopes to label amines, allowing for the differentiation of isomers based on diagnostic ions in mass spectra. | Successfully identified and quantified 154 isomer groups of amine-containing metabolites in liver cells. | acs.org |

| GO-Supported QuEChERS with LC-MS/MS | Employs graphene oxide as a dispersive solid-phase extraction sorbent to clean up complex samples before analysis. | Achieved high recovery rates (70-98%) and eliminated matrix effects for the analysis of pharmaceuticals in wastewater. | mdpi.com |

Exploration of this compound Reactivity under Non-Standard and Extreme Conditions

While the basic properties of this compound, such as its melting point of 180-181 °C, are known, there is a lack of specific research data on its reactivity under non-standard and extreme conditions (e.g., high pressure, high temperature, or in unconventional solvent systems). sigmaaldrich.com However, its behavior can be predicted based on the fundamental chemistry of secondary amine hydrochlorides.

This compound is the salt of a secondary amine (methyl(nonyl)amine) and a strong acid (hydrochloric acid). Its reactivity will be governed by the equilibrium between the ammonium (B1175870) salt and the free amine/acid.

Effect of High Temperature : At elevated temperatures, the hydrochloride salt may exhibit increased volatility or decompose. The stability of amines at high temperatures is a subject of study, particularly for applications like CO₂ capture where some amines are known to degrade at temperatures around 140 °C. acs.org For this compound, high temperatures could favor the dissociation into the free amine, methyl(nonyl)amine, and HCl gas, potentially leading to degradation pathways or reactions characteristic of the free amine.

Reactivity as a Free Amine : Should conditions (e.g., high temperature or presence of a base) liberate the free methyl(nonyl)amine, it would act as a nucleophile. It could undergo reactions such as alkylation if electrophiles are present. msu.edu However, steric hindrance from the nonyl group might slow the rate of such reactions compared to smaller secondary amines.

Reactivity in Non-Aqueous or Supercritical Solvents : The solubility and reactivity of amine salts can change dramatically in non-standard solvents. In supercritical fluids like CO₂, which are explored as green solvents, amine compounds can exhibit unique phase behavior and reactivity, sometimes forming carbamates. Exploring the behavior of this compound in such media could reveal novel synthetic or separation possibilities.

Hinsberg Test Analogy : Under basic conditions, the free amine would react with reagents like benzenesulfonyl chloride. msu.edu As a secondary amine, it would be expected to form an insoluble sulfonamide derivative, a classic test to distinguish it from primary and tertiary amines. msu.edu Studying this reactivity under extreme pH or pressure could provide insights into its stability and reaction mechanisms under harsh industrial conditions.

Future experimental research is needed to validate these theoretical considerations and to fully characterize the reactivity profile of this compound under a wide range of non-standard and extreme conditions, which could be relevant for its application in materials science or specialized industrial processes.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl(nonyl)amine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting precursors (e.g., nonylamine derivatives), controlling reaction stoichiometry, and using aprotic solvents (e.g., DMF) to minimize side reactions. Acidic conditions (HCl gas or concentrated HCl) are critical for salt formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) enhances purity. Reaction monitoring by TLC or HPLC ensures completion .

- Example Reaction Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 0–5°C (alkylation) |

| Reaction Time | 12–24 hours |

| Purification Method | Recrystallization |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms amine proton signals (δ 2.3–3.1 ppm) and alkyl chain integration. ¹³C NMR identifies quaternary carbons near the amine group .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks ([M+H]⁺) and chloride adducts.

- X-ray Crystallography : Resolves crystal packing and confirms counterion (Cl⁻) placement .

- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% theoretical values.

Q. What are the recommended storage conditions for this compound to maintain stability in long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Desiccants (silica gel) prevent hygroscopic degradation. Periodic purity checks via HPLC (C18 column, 0.1% TFA in acetonitrile/water) detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, receptor subtypes). Standardize protocols:

- Use isogenic cell lines to control genetic variability.

- Validate target engagement via competitive binding assays (e.g., radioligand displacement for receptor studies) .

- Perform meta-analyses of published IC₅₀ values, adjusting for pH, temperature, and buffer composition differences .

Q. What methodologies are employed to study the interaction between this compound and cellular targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Molecular Dynamics Simulations : Predicts binding modes using force fields (AMBER, CHARMM) and docking software (AutoDock Vina) .

- Knockout Models : CRISPR-Cas9-edited cells lacking target receptors validate specificity .

Q. How does the structural configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The long nonyl chain induces steric hindrance, slowing SN2 reactions. Electronic effects from the amine group enhance nucleophilicity at the α-carbon. Kinetic studies (variable-temperature NMR) and Hammett plots correlate substituent effects with reaction rates. For example, tert-butyl substituents reduce reactivity by 40% compared to linear alkyl chains .

Q. What strategies mitigate byproduct formation during this compound synthesis?

- Methodological Answer :

- Temperature Control : Slow addition of HCl minimizes exothermic side reactions (e.g., dimerization).

- Catalytic Agents : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Byproduct Analysis : LC-MS identifies impurities (e.g., N,N-dialkylated products), guiding solvent system optimization .

Q. What spectroscopic features in NMR and IR spectra confirm successful synthesis of this compound?

- Methodological Answer :

- ¹H NMR : A singlet at δ 2.8–3.0 ppm (N-CH₃) and multiplet at δ 1.2–1.6 ppm (nonyl chain CH₂ groups).

- IR Spectroscopy : N-H stretch (3300–3500 cm⁻¹) and C-N vibration (1250–1350 cm⁻¹). Absence of carbonyl peaks (1700 cm⁻¹) rules out ketone impurities .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC₅₀ values for tubulin polymerization inhibition.

- Root Cause : Variations in tubulin isoform composition (βIII-tubulin vs. βI-tubulin).

- Resolution : Use isoform-specific antibodies in Western blotting and correlate inhibition efficacy with isoform expression levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes